2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol
Brand Name: Vulcanchem
CAS No.: 1375303-15-3
VCID: VC7838303
InChI: InChI=1S/C19H23NO2/c21-13-18(14-22)17-11-20(12-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,21-22H,11-14H2
SMILES: C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(CO)CO
Molecular Formula: C19H23NO2
Molecular Weight: 297.4

2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol

CAS No.: 1375303-15-3

Cat. No.: VC7838303

Molecular Formula: C19H23NO2

Molecular Weight: 297.4

* For research use only. Not for human or veterinary use.

2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol - 1375303-15-3

Specification

CAS No. 1375303-15-3
Molecular Formula C19H23NO2
Molecular Weight 297.4
IUPAC Name 2-(1-benzhydrylazetidin-3-yl)propane-1,3-diol
Standard InChI InChI=1S/C19H23NO2/c21-13-18(14-22)17-11-20(12-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,21-22H,11-14H2
Standard InChI Key LGOWMIBQEVVRKX-UHFFFAOYSA-N
SMILES C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(CO)CO
Canonical SMILES C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(CO)CO

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol, reflecting its benzhydryl (diphenylmethyl) group attached to the nitrogen of an azetidine ring, which is further substituted with a propane-1,3-diol chain. Its molecular formula, C₁₉H₂₃NO₂, corresponds to a molar mass of 297.39 g/mol .

Structural Characterization

The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces significant steric strain and reactivity. The benzhydryl group enhances hydrophobicity, while the propane-1,3-diol moiety provides hydrogen-bonding capability. Computational predictions using tools like InChIKey (LGOWMIBQEVVRKX-UHFFFAOYSA-N) and SMILES strings (C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CO) aid in elucidating its 3D conformation .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1375303-15-3
Molecular FormulaC₁₉H₂₃NO₂
Molecular Weight297.39 g/mol
Density (Predicted)1.183±0.06 g/cm³
Boiling Point (Predicted)457.6±30.0°C

Synthesis and Chemical Reactivity

Synthetic Pathways

Physicochemical Properties

Solubility and Stability

The compound’s solubility in polar solvents (e.g., water, ethanol) is limited due to the hydrophobic benzhydryl group. Stability under ambient conditions requires storage in dry environments to prevent hydrolysis of the azetidine ring .

Spectroscopic Data

While experimental spectra are unavailable, predicted IR bands include:

  • O-H Stretch: 3200–3500 cm⁻¹ (diol hydroxyls).

  • C-N Stretch: 1180–1360 cm⁻¹ (azetidine ring).

  • Aromatic C-H: ~3030 cm⁻¹ (benzhydryl phenyl groups) .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

This compound serves as a building block for:

  • Kinase Inhibitors: Azetidine rings are prevalent in kinase-targeted therapies.

  • Antidepressants: Benzhydryl groups feature in serotonin reuptake inhibitors .

Biochemical Probes

Functionalization of the diol group enables conjugation to fluorescent tags or affinity resins for target identification studies.

ParameterSpecificationSource
Hazard StatementsH302
Precautionary CodesP280, P305+P351+P338

Disposal Guidelines

Incinerate in approved facilities adhering to local regulations to prevent environmental release.

Future Research Directions

Synthetic Optimization

Developing catalytic asymmetric methods to access enantiomerically pure forms could enhance pharmacological utility.

Biological Screening

High-throughput screening against cancer cell lines or neurological targets may reveal therapeutic potential.

Computational Modeling

Molecular dynamics simulations could predict binding affinities for proteins like G-protein-coupled receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator